![molecular formula C10H11BrClN B2573564 6'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride CAS No. 2044870-98-4](/img/structure/B2573564.png)
6'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride is a synthetic organic compound known for its unique spirocyclic structure. This compound features a bromine atom at the 6’ position and a cyclopropane ring fused to an indole moiety, forming a spiro linkage. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated at the 6’ position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Spirocyclization: The brominated indole undergoes a cyclopropanation reaction with a suitable cyclopropane precursor, such as diazomethane or a cyclopropylcarbene, under controlled conditions to form the spiro linkage.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the bromine atom or the cyclopropane ring, using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.
Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Dehalogenated or reduced spirocyclic compounds.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
6’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its interactions with biological targets.
Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action of 6’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions. The spirocyclic structure can enhance its binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride
- 6’-Fluoro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride
- 6’-Iodo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride
Uniqueness
6’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s size and electronegativity can affect the compound’s interaction with biological targets, potentially leading to different pharmacological profiles compared to its chloro, fluoro, or iodo analogs.
This detailed overview provides a comprehensive understanding of 6’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
6-bromospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN.ClH/c11-7-1-2-8-9(5-7)12-6-10(8)3-4-10;/h1-2,5,12H,3-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEAGIJNSMAJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=CC(=C3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE](/img/structure/B2573481.png)
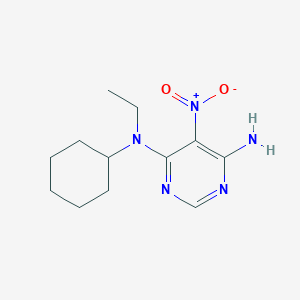

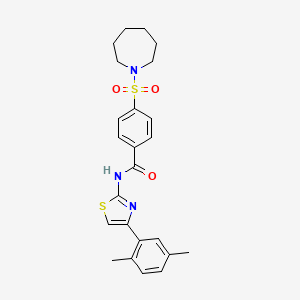
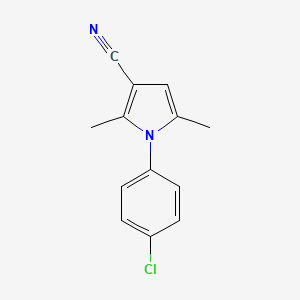
![3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol](/img/structure/B2573490.png)

![methyl 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2573492.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride](/img/structure/B2573493.png)
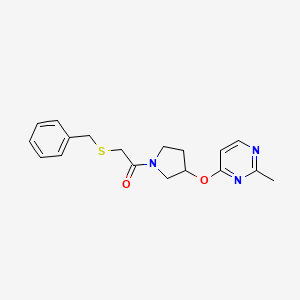
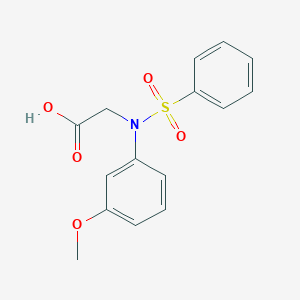
![N-({[2,3'-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2573497.png)
![2-((4-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2573498.png)
![N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-METHYLBENZAMIDE](/img/structure/B2573502.png)
